1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE
CAS No.:
Cat. No.: VC13529402
Molecular Formula: C10H20BrNO
Molecular Weight: 250.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20BrNO |
|---|---|
| Molecular Weight | 250.18 g/mol |
| IUPAC Name | 1-tert-butyl-4-methylpiperidin-3-one;hydrobromide |
| Standard InChI | InChI=1S/C10H19NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h8H,5-7H2,1-4H3;1H |
| Standard InChI Key | PMIGQQAZKKZIIV-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1=O)C(C)(C)C.Br |
| Canonical SMILES | CC1CCN(CC1=O)C(C)(C)C.Br |
Introduction
1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE is a chemical compound derived from the piperidine family, which consists of saturated nitrogen-containing heterocycles. This compound is particularly notable for its applications in both academic research and industrial settings due to its versatile chemical structure. The hydrobromide form enhances its solubility and stability, making it advantageous for various synthetic pathways and applications.
Synthesis
The synthesis of 1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE typically involves the reaction of 1-tert-butyl-4-methylpiperidin-3-one with hydrobromic acid. This straightforward method contrasts with more complex synthetic routes that involve multiple steps and costly reagents, often being less efficient.
Applications and Mechanism of Action
This compound participates in several chemical reactions, including those with oxidizing agents and nucleophiles, facilitating the transformation into desired derivatives. Its mechanism of action is primarily related to interactions with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. It may act as an inhibitor or activator depending on the context of use.
Biological Applications Table
| Application | Description |
|---|---|
| Enzyme Modulation | Influences enzyme kinetics by altering substrate binding or catalytic efficiency |
| Receptor Interaction | Modulates receptor activity, potentially acting as an inhibitor or activator |
| Drug Development | Subject of interest due to its potential to influence biological pathways |
Research Findings
Research indicates that 1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE can influence enzyme kinetics, making it a subject of interest in drug development. Its physical and chemical properties are crucial for its applications in various chemical reactions and biological studies.
Research Highlights
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Enzyme Kinetics: The compound can alter substrate binding or catalytic efficiency, affecting enzyme activity.
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Biological Effects: It modulates the activity of enzymes and receptors, leading to diverse biological outcomes.
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Drug Development Potential: Its ability to interact with biological targets makes it a candidate for further investigation in pharmaceutical applications.
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